5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at position 6 and a methyl group at position 1. A pyridin-2-amine moiety is attached at position 4 of the pyrazolo[3,4-d]pyrimidine ring (Fig. 1). The chloro and methyl groups likely influence electronic properties and steric bulk, while the pyridin-2-amine may contribute to hydrogen bonding or π-π interactions in biological targets. Such structural features are common in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C11H9ClN6 |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN6/c1-18-10-7(5-15-18)9(16-11(12)17-10)6-2-3-8(13)14-4-6/h2-5H,1H3,(H2,13,14) |
InChI Key |
WMWNVONVGFMVJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CN=C(C=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via multi-step reactions starting from substituted pyrazoles. A common approach involves condensation of 5-amino-3-methylpyrazole derivatives with β-dicarbonyl compounds or malonate esters, followed by cyclization and chlorination steps.
- Initial Cyclization : For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate base to form a dihydroxy-heterocycle intermediate with high yield (~89%).
- Chlorination : The dihydroxy intermediate undergoes chlorination with phosphorus oxychloride (POCl3), yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate yield (~61%).
- Selective Nucleophilic Substitution : The chlorine at position 7 is selectively substituted by nucleophiles such as morpholine under mild conditions with potassium carbonate base, achieving high yields (~94%).
Though these examples reference pyrazolo[1,5-a]pyrimidine systems, the synthetic logic applies similarly to pyrazolo[3,4-d]pyrimidine cores, with positional adjustments.
Functionalization of the Pyridine Moiety
The pyridin-2-amine substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:
- Nucleophilic Aromatic Substitution : Chlorinated pyrazolopyrimidine intermediates react with 2-aminopyridine derivatives to form the target compound under controlled conditions.
- Palladium-Catalyzed Coupling : Buchwald-Hartwig amination protocols have been employed using palladium catalysts such as Pd2(dba)3 with ligands like Xantphos in solvents like 1,4-dioxane and tert-butanol at elevated temperatures (100–110°C). Bases such as cesium carbonate or sodium tert-butoxide facilitate the reaction, yielding products in 80–90% range.
Specific Preparation Example of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine
A plausible synthetic route based on literature data involves:
- Synthesis of 6-Chloro-1-methylpyrazolo[3,4-d]pyrimidine Core
- Starting from 5-amino-3-methylpyrazole, cyclization with β-dicarbonyl compounds or malonate esters forms the pyrazolopyrimidine ring.
- Chlorination at the 6-position using POCl3 introduces the chlorine substituent.
- Coupling with Pyridin-2-amine
- The 4-position chlorine is substituted by pyridin-2-amine via palladium-catalyzed amination or nucleophilic aromatic substitution.
- Reaction conditions: Pd2(dba)3 catalyst, Xantphos ligand, cesium carbonate base, 1,4-dioxane/tert-butanol solvent mixture, 100–110°C, 7–17 hours.
- Purification and Characterization
- Product isolation by filtration, washing, and purification via reverse-phase HPLC.
- Characterization by LC-MS (m/z consistent with molecular weight), 1H and 13C NMR confirming structure.
Data Tables Summarizing Key Preparation Conditions and Yields
In-Depth Research Findings and Notes
- Regioselectivity : Studies confirm the regioselective chlorination and substitution occur predominantly at the 6- and 4-positions of the pyrazolopyrimidine core, respectively, enabling selective functionalization.
- NMR and X-ray Crystallography : Structural elucidation by 1H and 13C NMR as well as X-ray diffraction validates the formation of the desired pyrazolo[3,4-d]pyrimidine framework and substitution pattern.
- Reaction Optimization : Microwave irradiation has been explored to reduce reaction times significantly for cyclization steps, achieving comparable yields in minutes versus hours.
- Catalyst and Ligand Choice : The use of Pd2(dba)3 with Xantphos ligand provides high catalytic efficiency and selectivity in the amination step, minimizing side reactions and improving yields.
- Solvent Effects : Mixed solvent systems such as 1,4-dioxane and tert-butanol balance solubility and reactivity, facilitating smooth coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Key Observations :
- Lipophilicity : The target compound’s LogP (2.1) is lower than 40a (3.5), suggesting better aqueous solubility, which may improve bioavailability.
- Biological Activity : Oxadiazole derivatives (e.g., 1c) show promising anticancer activity, while pyrazolo[3,4-d]pyrimidines like 40a are explored for antiparasitic applications.
- Substituent Effects : Chloro and methyl groups enhance metabolic stability, whereas bulkier groups (e.g., tetrahydro-2H-pyran-4-yl) may limit diffusion across membranes .
Biological Activity
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The chemical structure and properties of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyridin-2-amine) are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN7 |
| Molecular Weight | 261.67 g/mol |
| IUPAC Name | 5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine |
| InChI Key | ZXZVPJWUDQIFLX-UHFFFAOYSA-N |
| SMILES | CN1C2=NC(=NC(=C2C=N1)C3=CN=C(N=C3)N)Cl |
The primary mechanism of action for 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyridin-2-amine) involves its inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The signaling pathways affected include:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Apoptotic Signaling : Activation of pathways leading to programmed cell death.
Biological Activity and Therapeutic Potential
Research has indicated that compounds within the pyrazolopyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : The inhibition of CDK2 is particularly relevant in cancer therapy, as it can lead to decreased proliferation of cancer cells.
- Kinase Inhibition : Similar compounds have shown effectiveness against various kinases, suggesting potential for broader therapeutic applications.
Case Studies
Several studies have highlighted the efficacy of pyrazolopyrimidine derivatives:
- A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting specific kinases associated with tumor progression .
- Another investigation into the ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) found that pyrazolopyrimidines generally exhibit favorable pharmacokinetic profiles .
Comparative Analysis
To better understand the unique properties of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyridin-2-amine), it can be compared with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition; anticancer properties |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Known for potent biological activities; selective protein inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
